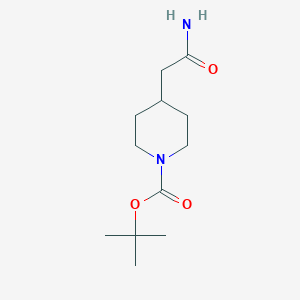

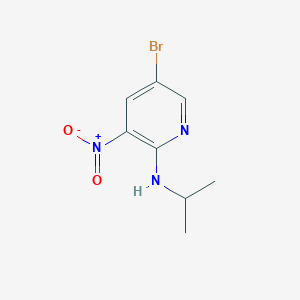

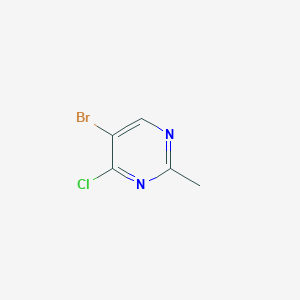

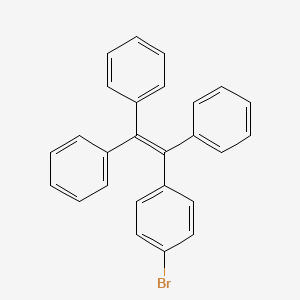

![molecular formula C13H17Cl2N3O2 B1292825 叔丁基 2,4-二氯-5,6,8,9-四氢嘧啶并[4,5-d]氮杂卓-7-羧酸酯 CAS No. 1065114-27-3](/img/structure/B1292825.png)

叔丁基 2,4-二氯-5,6,8,9-四氢嘧啶并[4,5-d]氮杂卓-7-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds which are important intermediates for the synthesis of small molecule anticancer drugs and chiral auxiliaries used in peptide synthesis. The first paper describes tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate as an intermediate in the development of anticancer drugs targeting the PI3K/AKT/mTOR pathway . The second paper discusses the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary used in dipeptide synthesis .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate starts from commercially available piperidin-4-ylmethanol and achieves a high total yield of up to 71.4% . The synthesis of the chiral auxiliary tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate is derived from L-alanine and involves the preparation of the parent heterocycle, resolution of enantiomers, and further functionalization for use in peptide synthesis .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are confirmed using techniques such as 1H NMR . The structure of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an important consideration in its role as an intermediate for anticancer drugs, as the functional groups present are key to its activity . Similarly, the chiral auxiliary's structure is crucial for its effectiveness in stereoselective synthesis .

Chemical Reactions Analysis

The compounds in the papers are involved in various chemical reactions. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate can be used to develop drugs for the treatment of depression, cerebral ischemia, and as a potential analgesic . The chiral auxiliary is used in dipeptide synthesis, Michael additions, and alkylation reactions with high selectivity and diastereoselectivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate are not directly reported in the papers, the properties of related compounds are likely to be similar. These properties are influenced by the presence of tert-butyl groups, halogens, and the heterocyclic structure. The solubility, melting point, and stability of these compounds would be important for their handling and use in further chemical reactions .

科学研究应用

合成和结构研究

化合物的修饰和合成:该化合物参与了相关酯的合成和结构修饰,例如 7α-氯-2-(N,N-二甲氨基亚甲基)-3-甲基-1,1-二氧代头孢-3-烯-4-羧酸叔丁酯。这些过程包括与 Vilsmeier 试剂和盐酸羟胺的反应,导致各种异构体和衍生物,对癌细胞体外具有弱的或没有细胞毒活性(Vorona 等,2007 年)。

X 射线晶体学和 DFT 分析:该化合物也是席夫碱化合物的合成前体,这些化合物使用 FTIR、NMR 光谱、X 射线晶体学和 DFT 分析进行表征。这些分析揭示了分子和晶体结构通过分子内氢键稳定的现象,表明其在分子相互作用和结构动力学研究中的潜在应用(Çolak 等,2021 年)。

分子堆积研究:相关化合物的 X 射线研究,如叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯,揭示了由强氢键驱动的分子堆积的见解。此类研究对于理解分子晶体的物理性质和稳定性至关重要,可应用于材料科学和制药学(Didierjean 等,2004 年)。

化学反应和机理见解

- 亲核反应和动力学:该化合物参与亲核反应,例如与烷基锂试剂的换乙缩醛反应和反应。这些反应产生各种衍生物和异构体,基于从头算 DFT 计算提供了对反应机理和动力学的见解。了解这些反应对于设计和优化有机化学中的合成途径至关重要(Kubota 等,2003 年)。

在药物合成和表征中的应用

- 药物合成的中间体:该化合物是合成小分子抗癌药物的中间体。它的修饰和转化为药物设计和开发提供了有价值的见解,突出了其在药物化学中的重要性(Zhang 等,2018 年)。

属性

IUPAC Name |

tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-6-4-8-9(5-7-18)16-11(15)17-10(8)14/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTXDMDMFRAXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648611 |

Source

|

| Record name | tert-Butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |

CAS RN |

1065114-27-3 |

Source

|

| Record name | tert-Butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

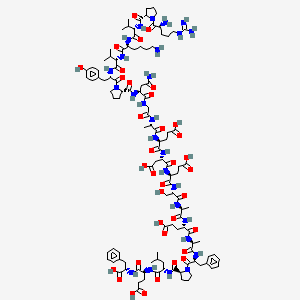

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)